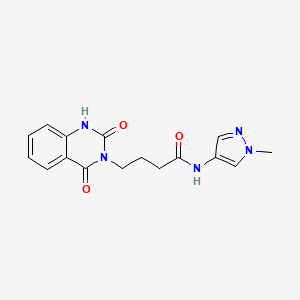

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)butanamide

Beschreibung

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1-METHYL-1H-PYRAZOL-4-YL)BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms. This unique structure imparts a range of chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Eigenschaften

Molekularformel |

C16H17N5O3 |

|---|---|

Molekulargewicht |

327.34 g/mol |

IUPAC-Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1-methylpyrazol-4-yl)butanamide |

InChI |

InChI=1S/C16H17N5O3/c1-20-10-11(9-17-20)18-14(22)7-4-8-21-15(23)12-5-2-3-6-13(12)19-16(21)24/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,22)(H,19,24) |

InChI-Schlüssel |

QOWIYFIWKRDCSL-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)butanamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Syntheseroute umfasst die folgenden Schritte:

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch Cyclisierung von Anthranilsäure-Derivaten mit Formamid unter sauren Bedingungen synthetisiert werden.

Einführung der Hydroxygruppe: Die Hydroxygruppe in 2-Position kann durch Hydroxylierungsreaktionen unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Perssäuren eingeführt werden.

Anbindung der Butanamid-Seitenkette: Die Butanamid-Seitenkette kann durch Amidbindungsbildung unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) angebunden werden.

Einarbeitung der Pyrazol-Einheit: Der Pyrazolring kann durch eine Kondensationsreaktion zwischen einem geeigneten Hydrazinderivat und einem β-Ketoester eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheseroute umfassen, um Ausbeute und Reinheit zu erhöhen. Dazu können die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und skalierbare Reaktionsbedingungen gehören.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie PCC (Pyridiniumchlorchromat) zu einem Keton oxidiert werden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid zu Alkoholen reduziert werden.

Substitution: Der Amid-Stickstoff kann an nucleophilen Substitutionsreaktionen mit Alkylhalogeniden teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: PCC, DMSO (Dimethylsulfoxid) und Essigsäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Base (z. B. Natriumhydrid).

Hauptprodukte

Oxidation: Bildung von Quinazolinon-Ketonen.

Reduktion: Bildung von Quinazolinon-Alkoholen.

Substitution: Bildung von N-alkylierten Quinazolinon-Derivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)butanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Enzyminhibition: Die Verbindung hemmt Enzyme wie Tyrosinkinasen, die eine entscheidende Rolle in der Zellsignalgebung spielen, die an der Proliferation von Krebszellen beteiligt ist.

Entzündungshemmende Pfade: Es moduliert die Aktivität von Cyclooxygenase (COX)-Enzymen und reduziert die Produktion von pro-inflammatorischen Mediatoren.

Wirkmechanismus

The mechanism of action of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1-METHYL-1H-PYRAZOL-4-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrazole moiety may also contribute to the compound’s biological activity by interacting with different molecular targets. These interactions can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)butanamid: Fehlt die Pyrazol-Einheit, aber es wird der Quinazolinon-Kern geteilt.

N-(1-methyl-1H-pyrazol-4-yl)butanamid: Fehlt der Quinazolinon-Kern, aber es enthält die Pyrazol- und Butanamidgruppen.

Einzigartigkeit

4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)butanamid ist einzigartig aufgrund der Kombination des Quinazolinon-Kerns und der Pyrazol-Einheit, die im Vergleich zu seinen Analogen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.